
1,2-Dibutoxy-4,5-dinitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1,2-Dibutoxy-4,5-dinitrobenzene” would be a benzene ring with two nitro groups (-NO2) attached at the 4th and 5th positions, and two butoxy groups (-OC4H9) attached at the 1st and 2nd positions. The nitro groups are electron-withdrawing groups, which means they pull electron density away from the benzene ring, making the ring less reactive. The butoxy groups are electron-donating groups, which means they push electron density towards the benzene ring, making the ring more reactive .
Synthesis Analysis
The synthesis of such a compound would likely involve the nitration of 1,2-dibutoxybenzene, which could be synthesized from butanol and 1,2-dihydroxybenzene (catechol) through an etherification reaction .Molecular Structure Analysis
The molecular structure would be based on a benzene ring, which is a planar, cyclic molecule composed of six carbon atoms with alternating single and double bonds. The nitro groups would likely cause the molecule to have a somewhat negative charge on the oxygen atoms and a somewhat positive charge on the nitrogen atoms .Chemical Reactions Analysis
As a nitroaromatic compound, “1,2-Dibutoxy-4,5-dinitrobenzene” could undergo various reactions, including reduction to the corresponding amino compound, and substitution reactions at the benzene ring .Applications De Recherche Scientifique
- 1,2-Dimethoxy-4,5-dinitrobenzene serves as a fluorescent compound used to study response elements in DNA. Researchers employ it as a probe to investigate DNA interactions, structural changes, and binding events. Its fluorescence properties allow for sensitive detection and visualization of DNA-related processes .
- HDACs (histone deacetylases) play a crucial role in gene regulation. 1,2-Dimethoxy-4,5-dinitrobenzene has been shown to inhibit HDAC activity. By modulating acetylation levels, it affects gene expression patterns, making it relevant in epigenetic research and potential therapeutic strategies .
- The nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is essential for cellular defense against oxidative stress. 1,2-Dimethoxy-4,5-dinitrobenzene induces nuclear translocation of Nrf2 in wild-type mice. This activation can enhance antioxidant responses and protect cells from oxidative damage .
- Although more research is needed, this compound has shown promise in cancer-related studies. It has been associated with decreased levels of plasma protein carbonyls in cancer models. Further investigations may reveal its potential as an anticancer agent or adjuvant therapy .
- 1,2-Dimethoxy-4,5-dinitrobenzene serves as a precursor for synthesizing potent bioreductive anti-cancer agents. These agents exploit the tumor microenvironment’s unique characteristics to selectively target cancer cells while sparing healthy tissue .
- Researchers have utilized this compound as a building block for the synthesis of ring-fused benzimidazolequinones. These molecules exhibit diverse biological activities, including potential antimicrobial, antiviral, and antitumor properties .
Fluorescent Probe for DNA Studies
Inhibition of HDAC Activity
Activation of Nrf2 Pathway
Anticancer Potential
Synthetic Precursor for Bioreductive Agents
Ring-Fused Benzimidazolequinones Synthesis
Safety And Hazards
Propriétés
IUPAC Name |
1,2-dibutoxy-4,5-dinitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O6/c1-3-5-7-21-13-9-11(15(17)18)12(16(19)20)10-14(13)22-8-6-4-2/h9-10H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NETYSAHPGMQPJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])OCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dibutoxy-4,5-dinitrobenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

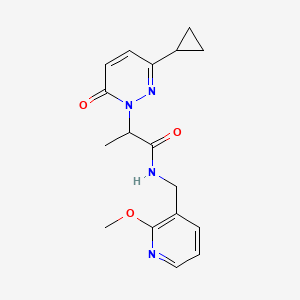

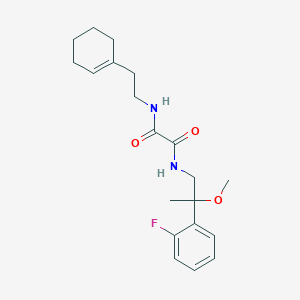
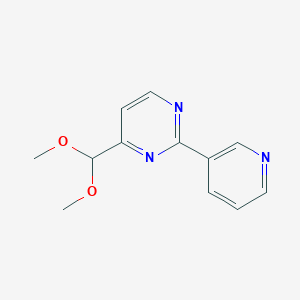
![1-(Benzenesulfonyl)-3-{5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B2842240.png)
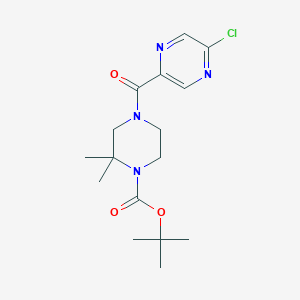
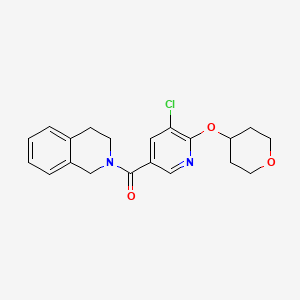
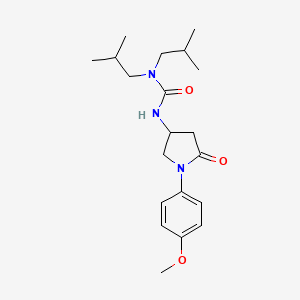

![2-benzyl-N-cyclopentyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2842250.png)
![1-[(2-Fluorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane](/img/structure/B2842251.png)

![6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl][1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2842253.png)
![1-(2,5-difluorophenyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)methanesulfonamide](/img/structure/B2842254.png)